1-(2-Methoxyethyl)-1H-indol-7-amine
Description
1-(2-Methoxyethyl)-1H-indol-7-amine (CAS: 1603186-32-8) is an indole derivative with the molecular formula C₁₁H₁₄N₂O. Its structure features a methoxyethyl group (-OCH₂CH₂OCH₃) at the 1-position of the indole ring and an amine group (-NH₂) at the 7-position . Key properties include:
- Molecular Weight: 190.24 g/mol
- SMILES: COCCN1C=CC2=C1C=C(C=C2)N
- InChI Key: WOMLLHUGNBJTBA-UHFFFAOYSA-N
Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors. The methoxyethyl group enhances solubility in polar solvents while maintaining moderate lipophilicity, making this compound a versatile candidate for drug discovery and biochemical studies .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indol-7-amine |
InChI |
InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6H,7-8,12H2,1H3 |
InChI Key |
WOMLLHUGNBJTBA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-indol-7-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction. For example, 2-methoxyethyl chloride can react with the indole nitrogen in the presence of a base such as sodium hydride.
Amination at the 7-Position: The amine group at the 7-position can be introduced through a nitration-reduction sequence. Nitration of the indole ring at the 7-position followed by reduction of the nitro group to an amine can achieve this transformation.
Industrial Production Methods
Industrial production methods for 1-(2-Methoxyethyl)-1H-indol-7-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its derivatives have shown promise in treating conditions such as cancer and neurological disorders due to their ability to interact with specific biological targets. For example, indole derivatives are known to exhibit inhibitory activity against certain enzymes involved in cancer progression.
2. Biological Activity
Research indicates that 1-(2-Methoxyethyl)-1H-indol-7-amine may influence cellular processes through its interaction with neurotransmitter receptors. Studies have demonstrated that compounds with similar structures can modulate receptor activity, potentially leading to neuroprotective effects . This property makes it a candidate for further investigation in neuropharmacology.
3. Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features allow it to be utilized in the development of novel chemical entities that could have significant biological implications.
Case Study 1: Inhibitory Activity on Enzymes
A study published in the Royal Society of Chemistry highlighted the synthesis of indole derivatives and their subsequent evaluation for enzyme inhibitory activity. The results showed that specific substitutions on the indole ring could enhance the inhibitory potency against target enzymes involved in metabolic pathways related to cancer .
Case Study 2: Neuroprotective Effects
Research conducted on related compounds indicated potential neuroprotective effects attributed to their ability to modulate neurotransmitter systems. The study suggested that 1-(2-Methoxyethyl)-1H-indol-7-amine could be further explored for its protective effects against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Insights :
- Methoxyethyl vs.
- Fluorinated Analogs : The difluoromethyl substituent enhances electronegativity and metabolic stability, making it suitable for drugs requiring prolonged half-lives .
- Alkyl Chain Effects : Bulky substituents like isobutyl (C₁₂H₁₆N₂) increase lipophilicity but may reduce aqueous solubility, impacting bioavailability .
Positional Isomers
Key Insights :
- Position 6 vs. 7 Isomerism : The 6-amine isomer (C₁₁H₁₄N₂O) exhibits distinct physicochemical properties, such as CCS values, which influence its interaction with mass spectrometry detectors .
- Methyl Substitution : 5-Methyl-1H-indol-7-amine (C₉H₁₀N₂) lacks the methoxyethyl group, resulting in reduced solubility but simpler metabolic pathways .
Biological Activity
1-(2-Methoxyethyl)-1H-indol-7-amine is a compound that falls within the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Overview of Indole Compounds
Indoles are a class of heterocyclic compounds characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of substituents, such as methoxy groups, can significantly influence the biological activity of indole derivatives. Research has shown that methoxy-substituted indoles exhibit various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Anticancer Activity
Research indicates that indole derivatives, including 1-(2-Methoxyethyl)-1H-indol-7-amine, possess significant anticancer properties. For instance, studies have demonstrated that certain indole compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Methoxyethyl)-1H-indol-7-amine | HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| Indole-3-carbinol | MCF-7 (breast cancer) | 15.0 | Estrogen receptor modulation |
| 5-Bromoindole | A549 (lung cancer) | 8.0 | Cell cycle arrest |
Antibacterial Activity
Indole derivatives have also shown promising antibacterial activity against various pathogens, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves inhibition of bacterial cystathionine γ-synthase (bCSE), which enhances the effectiveness of existing antibiotics .
Case Study: Antibacterial Evaluation
In a recent study, 1-(2-Methoxyethyl)-1H-indol-7-amine was tested against several bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against MRSA, suggesting its potential as an effective antibacterial agent.
Other Biological Activities
Beyond anticancer and antibacterial effects, indole derivatives like 1-(2-Methoxyethyl)-1H-indol-7-amine have been investigated for additional biological activities:
- Anti-inflammatory : Indoles can modulate inflammatory pathways, reducing cytokine production.
- Antioxidant : Some studies suggest that these compounds may scavenge free radicals and protect cells from oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Significant inhibition of tumor cell proliferation |
| Antibacterial | Effective against MRSA and other resistant strains |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
| Antioxidant | Scavenging activity against reactive oxygen species |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-Methoxyethyl)-1H-indol-7-amine, and how can purity be optimized?
- Methodology : Use nucleophilic substitution or reductive amination to introduce the 2-methoxyethyl group to the indole scaffold. For example, react 7-nitroindole with 2-methoxyethyl chloride under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Purity Optimization : Employ recrystallization from ethanol/water mixtures to remove polar byproducts. Monitor reaction intermediates using TLC and NMR to minimize side reactions .
Q. How can the structure of 1-(2-Methoxyethyl)-1H-indol-7-amine be rigorously characterized?
- Techniques :
- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm substituent positions. Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 0.05 for high confidence .
- NMR : Assign peaks using - and -NMR, focusing on the methoxyethyl group’s splitting patterns (δ 3.3–3.5 ppm for OCH) and indole NH (δ ~10 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with < 3 ppm error .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Use fume hoods due to potential respiratory irritation (similar to Category 4 acute toxicity hazards in structurally related amines) .
- Store in airtight containers at 2–8°C, away from light, to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling guide the design of 1-(2-Methoxyethyl)-1H-indol-7-amine derivatives for target-specific binding?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin receptors). Parameterize the methoxyethyl group’s flexibility using AMBER force fields.
- Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for functionalization .
Q. What experimental design considerations are essential for resolving contradictions in spectral data (e.g., unexpected NMR splitting)?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in the methoxyethyl chain.
- Impurity analysis : LC-MS/MS identifies trace byproducts (e.g., N-alkylation isomers) that may cause signal overlap .
- Crystallography : Compare experimental X-ray data with computational models to validate substituent orientation .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound in enzyme inhibition assays?
- Protocol :
- Synthesize analogs with variations in the methoxyethyl chain (e.g., ethoxy, hydroxyethyl) and indole substitution (e.g., 5-F, 6-CH).
- Test IC values against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate substituent hydrophobicity (logP) with activity trends .
- Employ SPR (surface plasmon resonance) to quantify binding kinetics and validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
